
(1-Chloroethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloroethyl)cyclohexane is an organic compound with the molecular formula C8H15Cl It is a derivative of cyclohexane, where one hydrogen atom is replaced by a (1-chloroethyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-Chloroethyl)cyclohexane can be synthesized through several methods. One common approach involves the chlorination of ethylcyclohexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (1-Chloroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: The major products are alkenes, such as cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(1-Chloroethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications are less documented, derivatives of cyclohexane are often explored for their potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of (1-Chloroethyl)cyclohexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group .
Comparación Con Compuestos Similares
Cyclohexyl chloride: Similar in structure but lacks the ethyl group.
Ethylcyclohexane: Similar but without the chlorine atom.
Cyclohexanol: The hydroxyl group replaces the chlorine atom.
Uniqueness: (1-Chloroethyl)cyclohexane is unique due to the presence of both the cyclohexane ring and the (1-chloroethyl) group. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
1073-43-4 |
|---|---|
Fórmula molecular |
C8H15Cl |
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
1-chloroethylcyclohexane |
InChI |
InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Clave InChI |
BTQPKXKDCYSWFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



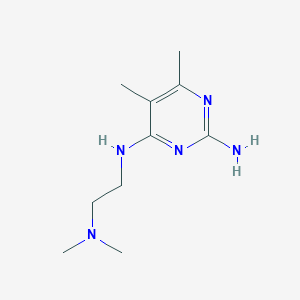

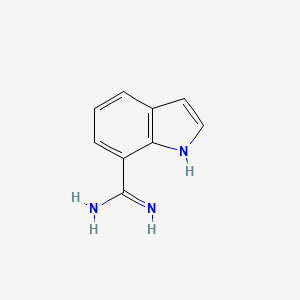
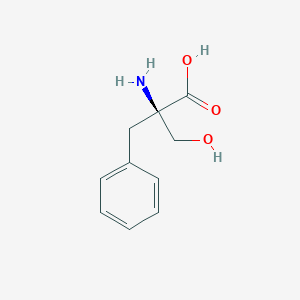
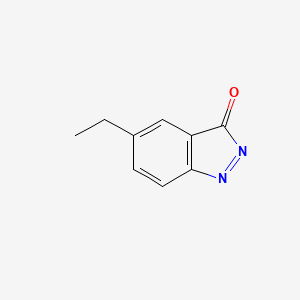
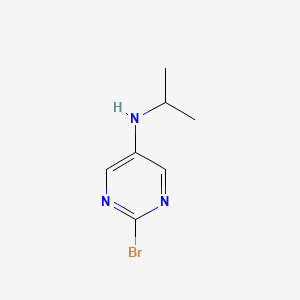
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
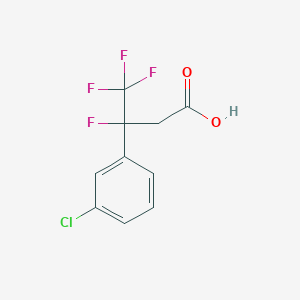
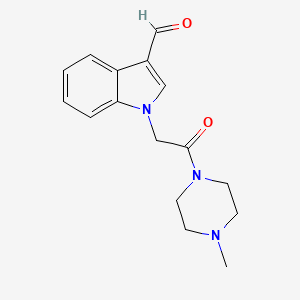
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)

